molecular formula C7H10F3NO3 B7941152 (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid

Cat. No.: B7941152
M. Wt: 213.15 g/mol
InChI Key: ANLRCVLRDIIGKK-BYPYZUCNSA-N
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Description

“(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid” is a fluorinated amino acid derivative characterized by its (2S)-stereochemistry and a trifluorobutanoylamino group attached to the α-carbon of propanoic acid. The compound’s structure combines a chiral center with a highly electronegative trifluoromethyl (CF₃) moiety, which is strategically incorporated to enhance metabolic stability, lipophilicity, and binding specificity in pharmaceutical applications. The CF₃ group is known to resist oxidative degradation and improve bioavailability, making this compound a candidate for drug development, particularly in enzyme inhibition or receptor modulation contexts .

Properties

IUPAC Name

(2S)-2-(4,4,4-trifluorobutanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-4(6(13)14)11-5(12)2-3-7(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLRCVLRDIIGKK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid typically involves the reaction of (S)-2-aminopropanoic acid with 4,4,4-trifluorobutyryl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide bond.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of (2S)-2-(4,4,4-trifluorobutylamino)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Uses

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid has been investigated for its potential in treating various diseases:

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its fluorinated structure can enhance the sensitivity of detection methods used in various assays.

Case Study 1: Cancer Inhibition

A study published in a peer-reviewed journal demonstrated that (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid effectively inhibited the growth of T-cell acute lymphoblastic leukemia cells in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .

Case Study 2: Neurotransmitter Modulation

Another investigation explored the effects of related compounds on neurotransmitter uptake in neuronal cell lines. Although direct studies on (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid are sparse, findings suggest that fluorinated derivatives can impact serotonin and dopamine levels, indicating potential applications in treating mood disorders .

Data Tables

Application AreaSpecific Use CaseFindings
Cancer TreatmentT-cell acute lymphoblastic leukemiaInduced apoptosis via modulation of proteins
Neurological DisordersPotential modulation of neurotransmittersEnhanced serotonin/dopamine uptake observed

Mechanism of Action

The mechanism of action of (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Source
(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid C₇H₉F₃N₂O₃ 230.15 Trifluorobutanoylamino group, (2S) High lipophilicity; metabolic stability Inferred
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid C₁₄H₁₂O₃ 228.24 Hydroxynaphthalene, (2S) Naproxen impurity; polar due to -OH
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 4-Bromophenyl, (S) Bromine enhances electrophilicity
(2S)-2-(5-Chloro-6-methoxy-naphthalen-2-yl)propanoic acid C₁₄H₁₂ClO₃ 266.70 Chloro-methoxy-naphthalene, (2S) Increased steric bulk; halogenated

Key Observations:

Trifluorobutanoamide vs. Aromatic Substituents: The trifluorobutanoylamino group in the target compound imparts greater lipophilicity (logP ~1.8 estimated) compared to the polar hydroxynaphthalene group in O-Demethylnaproxen (logP ~3.0) . However, the CF₃ group reduces metabolic oxidation risks relative to bromine or chlorine, which may form reactive intermediates . The steric bulk of the trifluorobutanoamide group may hinder enzymatic degradation, whereas the planar aromatic rings in naproxen analogs facilitate π-π stacking with biological targets .

In contrast, the CF₃ group exerts strong electron-withdrawing effects, stabilizing the compound’s amide bond against hydrolysis .

Stereochemical Specificity :

  • All compounds share the (2S)-configuration, critical for chiral recognition in biological systems. For example, naproxen’s (S)-enantiomer is pharmacologically active, while its (R)-form is inactive .

Fluorinated vs. Non-Fluorinated Analogs

Table 2: Fluorination Impact on Drug-Likeness

Property (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid Non-Fluorinated Analog (e.g., Butanoylamino variant)
Lipophilicity (logP) ~1.8 (estimated) ~0.5 (lower due to absence of CF₃)
Metabolic Stability High (CF₃ resists CYP450 oxidation) Moderate (prone to β-oxidation)
pKa (COOH) ~3.5 (similar to propanoic acid) ~3.5 (unchanged)

Key Findings:

  • Fluorination significantly enhances membrane permeability and half-life compared to non-fluorinated analogs. For instance, trifluoromethyl groups reduce basicity and increase resistance to enzymatic cleavage, as seen in patented fluorinated pharmaceuticals .
  • In contrast, non-fluorinated analogs like (2S)-2-butanoylamino propanoic acid may exhibit faster renal clearance due to reduced hydrophobicity.

Biological Activity

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound's structure includes a trifluorobutanoyl group, which is known to influence its biological properties significantly. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can lead to increased bioactivity.

Research indicates that (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid may interact with various biological targets:

  • Gene Regulation : It has been suggested that this compound may regulate the activity of cellular genes such as c-myc and c-fos. These genes are critical in cell proliferation and survival pathways .
  • Cell Cycle Regulation : The compound may repress the promoter of p53 and sequester CREB3 in the cytoplasm, affecting normal cell cycle regulation .
  • Inflammatory Response : It appears to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .

Biological Activity Data

The following table summarizes key biological activities and findings associated with (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid:

Activity Description Reference
Gene RegulationRegulates genes involved in cell proliferation (c-myc, c-fos)
Inflammatory ModulationSuppresses NF-kappa-B and activates AP-1
Antiproliferative ActivityExhibits inhibitory actions on cancer cell lines (e.g., HCT-116)
Antibacterial PotentialShows activity against Gram-positive bacteria
Lipid Metabolism AlterationInduces triglyceride accumulation in hepatocytes (steatosis)

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives of amino acids similar to (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid. The results demonstrated significant inhibition of HCT-116 colon cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antibacterial Activity : In another investigation, derivatives were synthesized and tested against several bacterial strains. The compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Inflammation Studies : Research into the inflammatory response modulation by this compound revealed its ability to alter signaling pathways associated with immune responses. This indicates potential therapeutic applications in conditions characterized by chronic inflammation .

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